![molecular formula C16H11F3N2O2S2 B2529716 1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl thiophene-3-carboxylate CAS No. 1396856-05-5](/img/structure/B2529716.png)
1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl thiophene-3-carboxylate
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Description
1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl thiophene-3-carboxylate, also known as TFBTA, is a chemical compound that has been gaining attention in scientific research due to its potential use in various fields, including medicine, agriculture, and material science.
Scientific Research Applications
- Recent synthetic developments have led to benzothiazole-based anti-tubercular compounds . These derivatives exhibit in vitro and in vivo activity against Mycobacterium tuberculosis.
- Benzothiazole derivatives, including those containing trifluoromethyl groups, have shown antibacterial and antimycobacterial activities .
- Other trifluoromethyl-1,2,4-triazole derivatives have been investigated as GlyT1 inhibitors and anti-HIV-1 reagents .
- Some 1,3-diazole derivatives, which share structural features with the compound you mentioned, exhibit ulcerogenic activity .
Anti-Tubercular Activity
Antibacterial and Antimycobacterial Properties
Anticonvulsant Potential
GlyT1 Inhibition and Anti-HIV Activity
Ulcerogenic Activity
Structure-Activity Relationships (SAR) and Molecular Docking Studies
properties
IUPAC Name |
[1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidin-3-yl] thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2O2S2/c17-16(18,19)11-2-1-3-12-13(11)20-15(25-12)21-6-10(7-21)23-14(22)9-4-5-24-8-9/h1-5,8,10H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKFATHXWQUIWEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC3=C(C=CC=C3S2)C(F)(F)F)OC(=O)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl thiophene-3-carboxylate |
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